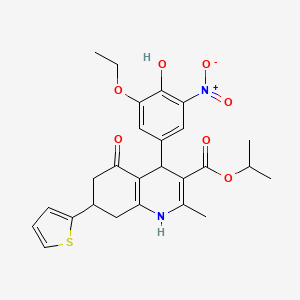![molecular formula C20H14FN3O B11613271 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11613271.png)
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves a multi-step process. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit discoidin-domain receptors 1 and 2, which are involved in inflammatory processes . The compound binds to the active site of these receptors, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another class of compounds with similar structural features and biological activities.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties, including antibacterial and antifungal activities.
Uniqueness
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The imidazo[1,2-a]pyridine moiety also contributes to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H14FN3O |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25) |
InChI Key |
MMNCXGDFFHZJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11613193.png)
![(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11613197.png)
![1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11613198.png)
![5-(2-hydroxy-3-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613211.png)

![4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B11613223.png)
![2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11613234.png)
![(3E)-6-chloro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613240.png)
![3-(Butylsulfanyl)-6-(thiophen-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613243.png)
![6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613247.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B11613256.png)
![N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613262.png)
![6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613268.png)

